molecular formula C15H20N3O5P B12919009 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one CAS No. 59349-95-0

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B12919009
CAS No.: 59349-95-0
M. Wt: 353.31 g/mol
InChI Key: BCXLOPQVKZUHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole ring substituted with a phosphoryl group and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with phosphoryl chloride to form the benzoxazole ring. This intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the morpholinyl groups can enhance solubility and bioavailability. The benzoxazole ring can interact with aromatic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Di(4-morpholinyl)phosphorothioyl)-2-propyl-2H-indazole: Similar structure but with a phosphorothioyl group instead of a phosphoryl group.

    Tri(4-morpholinyl)phosphine oxide: Contains three morpholinyl groups attached to a phosphine oxide.

Uniqueness

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a benzoxazole ring with a phosphoryl group and morpholinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

59349-95-0

Molecular Formula

C15H20N3O5P

Molecular Weight

353.31 g/mol

IUPAC Name

3-dimorpholin-4-ylphosphoryl-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H20N3O5P/c19-15-18(13-3-1-2-4-14(13)23-15)24(20,16-5-9-21-10-6-16)17-7-11-22-12-8-17/h1-4H,5-12H2

InChI Key

BCXLOPQVKZUHNL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(=O)(N2CCOCC2)N3C4=CC=CC=C4OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.